molecular formula C54H105N4O14P B8106397 DSPE-PEG5-azide CAS No. 2112737-73-0

DSPE-PEG5-azide

Cat. No.: B8106397
CAS No.: 2112737-73-0
M. Wt: 1065.4 g/mol
InChI Key: GMYJRHJQIGPSEN-NLXJDERGSA-N
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Description

DSPE-PEG5-azide, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-azide, is a heterobifunctional polyethylene glycol linker. This compound is widely used in the field of drug delivery and bioconjugation due to its unique properties. The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine moiety allows for the encapsulation and congregation of hydrophobic drugs, while the hydrophilic polyethylene glycol segment enhances water solubility. The azide group enables click chemistry reactions, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG5-azide typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and subsequent functionalization with an azide group. The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the introduction of the azide group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: DSPE-PEG5-azide undergoes various chemical reactions, primarily involving the azide group. The most common reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of DSPE-PEG5-azide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazole linkages. This property is exploited in various applications, such as drug delivery and bioconjugation, where the compound facilitates the formation of stable conjugates. In the context of PROTACs, this compound serves as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, leading to the selective degradation of the target protein .

Comparison with Similar Compounds

Uniqueness of DSPE-PEG5-azide: this compound stands out due to its amphiphilic nature, which allows for the encapsulation of hydrophobic drugs and enhances water solubility. Additionally, its ability to undergo both copper-catalyzed and strain-promoted click chemistry reactions makes it a versatile tool in various scientific applications .

Properties

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H105N4O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(60)69-49-51(72-54(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-71-73(62,63)70-40-36-56-52(59)35-38-64-41-43-66-45-47-68-48-46-67-44-42-65-39-37-57-58-55/h51H,3-50H2,1-2H3,(H,56,59)(H,62,63)/t51-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYJRHJQIGPSEN-NLXJDERGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H105N4O14P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100795
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112737-73-0
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112737-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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